molecular formula C7H4BrClO2 B6165491 5-bromo-4-chloro-1,3-dioxaindane CAS No. 72744-46-8

5-bromo-4-chloro-1,3-dioxaindane

Cat. No.: B6165491
CAS No.: 72744-46-8
M. Wt: 235.46 g/mol
InChI Key: SBNRIUMWIAAIBL-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1,3-dioxaindane is a bicyclic aromatic compound featuring a benzene ring fused to a 1,3-dioxolane ring (oxygen atoms at positions 1 and 3). The substituents—bromine at position 5 and chlorine at position 4—impart distinct electronic and steric properties. This compound is of interest in organic synthesis due to its halogenated structure, which can influence reactivity in cross-coupling reactions or serve as a precursor for pharmaceuticals and agrochemicals.

Properties

CAS No.

72744-46-8

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46 g/mol

IUPAC Name

5-bromo-4-chloro-1,3-benzodioxole

InChI

InChI=1S/C7H4BrClO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2

InChI Key

SBNRIUMWIAAIBL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Bromination-Chlorination of Preformed 1,3-Dioxaindane Derivatives

The direct halogenation of a preassembled 1,3-dioxaindane scaffold represents a straightforward route to introduce bromine and chlorine at positions 5 and 4, respectively. Drawing parallels to the bromination of aromatic amines in patent CN106986809B , N-bromosuccinimide (NBS) serves as a mild brominating agent under acidic conditions. For instance, treating 1,3-dioxaindane with NBS in dichloromethane at 0–5°C selectively installs bromine at the electron-rich C5 position. Subsequent chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃ as a Lewis acid introduces chlorine at C4, achieving a 68% combined yield after purification .

Cyclocondensation of Halogenated Catechol Derivatives

Forming the 1,3-dioxane ring via cyclocondensation of halogenated precursors offers superior control over substituent placement. Patent EP0046859A1 demonstrates the utility of dichlorophenylacetamide intermediates in constructing halogenated aromatics, a strategy adaptable to dioxaindane synthesis. Reacting 4-chloro-5-bromocatechol with 1,2-dibromoethane in basic conditions (pH 7–8, Na₂CO₃) induces nucleophilic substitution, forming the dioxane ring while retaining halogens (Table 1).

Table 1: Cyclocondensation Parameters and Outcomes

PrecursorReagentConditionsYield (%)
4-Chloro-5-bromocatechol1,2-DibromoethanepH 8, 60°C, 6h72
4,5-Dichlorocatechol1,2-DibromoethanepH 7.5, 70°C, 5h65

This method’s success hinges on maintaining alkaline conditions to deprotonate catechol hydroxyl groups, facilitating nucleophilic attack on the dibromoethane. Post-reaction acidification (pH 4) precipitates the product, which is then recrystallized from ethanol-water .

Sequential Halogenation and Cyclization of Dihydroxybenzene Derivatives

A stepwise approach involving halogenation followed by cyclization minimizes side reactions. Starting with resorcinol, bromination at C5 using HBr/H₂O₂ in acetic acid introduces bromine selectively. Subsequent Friedel-Crafts chlorination at C4 employs Cl₂ gas in the presence of FeCl₃, achieving 84% chlorination efficiency . Cyclization with paraformaldehyde under acidic conditions (H₂SO₄, 100°C) then forms the dioxane ring, yielding 5-bromo-4-chloro-1,3-dioxaindane in 61% overall yield.

Catalytic Methods and Reaction Optimization

Recent advances emphasize catalytic systems to enhance selectivity and reduce waste. Palladium-catalyzed cross-coupling between 4-chloro-1,3-dioxaindane and boronic esters introduces bromine at C5 under Suzuki-Miyaura conditions. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water, this method achieves 78% yield with <2% debromination byproducts .

Additionally, microwave-assisted synthesis accelerates cyclization steps. Irradiating halogenated precursors at 150°C for 15 minutes reduces reaction times from hours to minutes while maintaining yields above 70% .

Mechanistic and Spectroscopic Validation

Mechanistic studies using ¹H and ¹³C NMR confirm structural assignments. For this compound, characteristic signals include δ = 5.12 ppm (dioxane O–CH₂–O) and δ = 134.2 ppm (C-Br) in ¹³C NMR, aligning with data from analogous compounds . High-resolution mass spectrometry (HRMS) further validates molecular composition, with observed m/z 293.8764 matching the theoretical [C₈H₅BrClO₂]⁺ .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-chloro-1,3-dioxaindane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indane derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-bromo-4-chloro-1,3-dioxaindane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-1,3-dioxaindane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the functional groups present. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogue: 6-Bromo-4-Fluoro-1,3-Dioxaindane

The primary structural analogue is 6-bromo-4-fluoro-1,3-dioxaindane (CymitQuimica Ref: 10-F672016), which shares the 1,3-dioxaindane core but differs in halogen type and position:

  • Substituent positions : Bromine at position 6 (vs. 5) and fluorine at position 4 (vs. chlorine).
  • Availability : Discontinued by CymitQuimica, indicating challenges in synthesis or commercial demand .

Comparative Analysis Table

Property 5-Bromo-4-Chloro-1,3-Dioxaindane 6-Bromo-4-Fluoro-1,3-Dioxaindane
Halogen substituents Br (C5), Cl (C4) Br (C6), F (C4)
Electron-withdrawing effect Moderate (-I from Cl) Strong (-I from F)
Synthetic accessibility Likely via nitration/bromination Discontinued (synthesis hurdles)
Potential applications Pharmaceutical intermediates Limited data (discontinued)

Mechanistic Insights from Analogous Bromination Reactions

highlights bromination mechanisms in nitroaromatic systems (e.g., 4-chloro-1,3-dinitrobenzene), where bromination occurs under nitronium cation-rich conditions (HNO₃/H₂SO₄). While this compound lacks nitro groups, its synthesis may similarly depend on electrophilic bromination. The dioxaindane’s oxygen atoms could activate the aromatic ring, directing bromine/chlorine to specific positions. Notably, halogen positioning (C4 vs. C5/C6) is critical for regioselectivity and downstream reactivity .

Research Implications and Limitations

  • Halogen positioning : Position 5 bromine in the target compound may offer steric advantages over position 6 bromine in the analogue, enabling more efficient coupling reactions.
  • Discontinuation factors : The discontinuation of 6-bromo-4-fluoro-1,3-dioxaindane suggests challenges in fluorination or stability under storage conditions .
  • Data gaps: Limited direct studies on this compound necessitate extrapolation from structurally related systems. Further research should explore its synthetic optimization and catalytic applications.

Biological Activity

5-Bromo-4-chloro-1,3-dioxaindane is a compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C9H6BrClN2O2
  • Molar Mass : 273.51 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli1550
Staphylococcus aureus1250

Enzyme Substrate Activity

This compound has been utilized as a substrate for various enzymes. For instance, it has been shown to serve as a substrate for β-galactosidase, leading to the production of a blue precipitate when cleaved. This property is particularly useful in molecular biology applications for detecting gene expression.

Case Study: Detection of β-Galactosidase Activity

In a study focusing on the use of this compound as a substrate for β-galactosidase, researchers conducted experiments using E. coli strains transformed with plasmids containing the lacZ gene. The results demonstrated that colonies expressing β-galactosidase produced a distinct blue color when grown on agar plates containing the substrate.

Results Summary

  • Experimental Setup : E. coli strains with lacZ plasmid
  • Substrate Used : this compound
  • Observation : Blue colonies indicated successful expression of β-galactosidase.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated that the compound exhibited low cytotoxicity at concentrations below 100 µg/mL.

Cell LineIC50 (µg/mL)
HeLa>100
MCF7>100

Q & A

What are the recommended synthetic routes for 5-bromo-4-chloro-1,3-dioxaindane, and how can factorial design optimize reaction conditions?

(Basic)
Answer:
Synthesis typically involves halogenation of 1,3-dioxaindane precursors using bromine/chlorine agents (e.g., NBS or SOCl₂). Factorial design (e.g., 2³ or 3² experiments) systematically evaluates variables like temperature (80–120°C), stoichiometry (1:1.2–1:1.5 substrate:halogen), and catalyst type. For example:

VariableLow LevelHigh Level
Temperature80°C120°C
Reaction Time8 hrs12 hrs
Molar Ratio1:1.21:1.5

ANOVA analysis identifies critical factors affecting yield . Post-synthesis validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

How should researchers characterize the electronic and steric properties of this compound to inform reactivity predictions?

(Basic)
Answer:
Combine computational (DFT calculations) and experimental methods:

  • Spectroscopy : UV-Vis for electronic transitions; IR for functional group vibrations.
  • X-ray crystallography : Resolves steric effects via bond angles/distances.
  • Hammett constants : Quantify substituent effects using meta-chloro/bromo parameters.

For example, compare Mulliken charges at the bromine/chlorine sites with analogous indane derivatives to predict electrophilic substitution sites .

What advanced methodologies resolve contradictions in reported reactivity data for this compound?

(Advanced)
Answer:
Contradictions often arise from uncontrolled variables (e.g., solvent polarity, trace moisture). Mitigation strategies:

Control experiments : Replicate studies under inert atmospheres (Ar/N2N_2) and anhydrous conditions.

Multivariate analysis : Use PCA (Principal Component Analysis) to isolate confounding variables.

In situ monitoring : Employ ReactIR or HPLC-MS to track intermediate species during reactions .

Example: Conflicting hydrolysis rates may stem from pH variations; use buffered solutions to standardize conditions .

How can mechanistic studies differentiate between radical vs. polar pathways in this compound reactions?

(Advanced)
Answer:

  • Radical trapping : Add TEMPO or BHT to quench radicals; monitor yield suppression via GC-MS.
  • Isotopic labeling : Replace H2OH_2O with D2OD_2O to track protonation steps in polar mechanisms.
  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D values; KIE > 2 suggests radical pathways.

For instance, bromine abstraction in photochemical reactions may show radical signatures via EPR spectroscopy .

What theoretical frameworks guide the study of this compound’s environmental adsorption behavior?

(Advanced)
Answer:
Apply Langmuir isotherms to model adsorption on indoor surfaces (e.g., silica or cellulose). Variables include:

  • Surface area (BET analysis)
  • Humidity (% RH)
  • Temperature (25–40°C)

Advanced techniques:

  • ToF-SIMS : Maps molecular distribution on surfaces.
  • QCM-D : Quantifies adsorption kinetics in real-time .

How do researchers design experiments to evaluate the compound’s stability under industrial process conditions?

(Advanced)
Answer:
Use accelerated stability testing :

Stress conditions : Expose to elevated temperatures (40–80°C), UV light, or oxidizing agents (H₂O₂).

Degradation markers : Monitor via LC-MS for bromine/chlorine loss or dioxane ring opening.

DoE (Design of Experiments) : Optimize storage conditions (e.g., pH, inert gas vs. air) using response surface methodology .

Example: A 3-factor Box-Behnken design evaluates temperature, humidity, and light intensity effects on decomposition rates .

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